7-Bromo-3-methylisoquinoline

Vue d'ensemble

Description

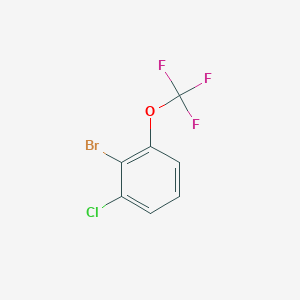

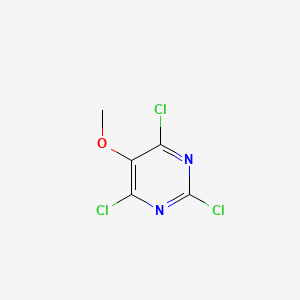

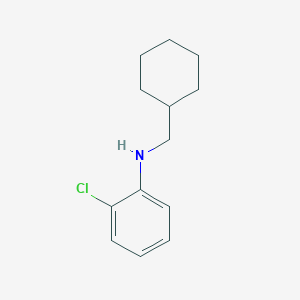

7-Bromo-3-methylisoquinoline is a brominated isoquinoline derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group on the isoquinoline scaffold can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of brominated isoquinoline derivatives can be achieved through various synthetic routes. For instance, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline has been described via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen . Additionally, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was carried out using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These methods highlight the versatility of synthetic approaches for brominated isoquinolines.

Molecular Structure Analysis

The molecular structure of brominated isoquinolines can be characterized by various spectroscopic methods. For example, the structure of 7-bromoquinolin-8-ol was established through structure analysis, which confirmed bromination at the 7-position of an 8-hydroxyquinoline derivative . This compound also exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, which influence the packing of molecules in the solid state.

Chemical Reactions Analysis

Brominated isoquinolines can undergo nucleophilic substitution reactions, which are essential for further functionalization of the molecule. For instance, nucleophilic substitution of 7-bromo-3-methyltriazolopyridine was studied, and it was found that secondary amine nucleophiles, such as piperidine, could react to give 7-substituted derivatives . The reactivity of brominated isoquinolines towards nucleophiles is a key aspect of their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methylisoquinoline are influenced by the presence of the bromine atom and the methyl group. These substituents can affect the molecule's lipophilicity, boiling point, melting point, and solubility in various solvents. The bromine atom, in particular, can also make the compound more amenable to further chemical transformations, such as cross-coupling reactions, due to its leaving group ability.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- 7-Bromo-3-methylisoquinoline has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the formation of 8-bromoisoquinolines, a process that involves Jackson's modification of the Pomeranz-Fritsch ring synthesis (Armengol, Helliwell, & Joule, 2000).

- The compound has been utilized in the synthesis of complex molecules like 5, 5a, 6, 7, 8-Pentahydro-1-hydroxy-2, 11-dimethoxybenzo[b]oxepino[7, 6, 5-ij]isoquinoline through an intramolecular Ullmann reaction (Kametani, Fukumoto, & Fujihara, 1972).

Pharmaceutical Research

- It is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer treatment research. For example, 7-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, derived from 7-Bromo-3-methylisoquinoline, is key in developing quinoline inhibitors (Lei et al., 2015).

- It also contributes to the synthesis of various isoquinolinequinones with potential antitumor activities, as demonstrated by the evaluation of these compounds' cytotoxic activity against human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Novel Synthetic Methods

- Research has been conducted on new synthetic methods involving 7-Bromo-3-methylisoquinoline, like the novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This process highlights an innovative approach for introducing a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).

Chemical Transformations and Derivatives

- 7-Bromo-3-methylisoquinoline is involved in the synthesis of derivatives like 7-alkylamino-2-methylquinoline-5,8-diones, showcasing its versatility in nucleophilic substitution reactions (Choi & Chi, 2004).

- The compound plays a role in the base-induced rearrangement reactions of isoquinoline Reissert compounds, leading to the formation of isochromenes and new isoquinolines (Kirby, Mackinnon, Elliott, & Uff, 1979).

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKWNHBSFXTHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

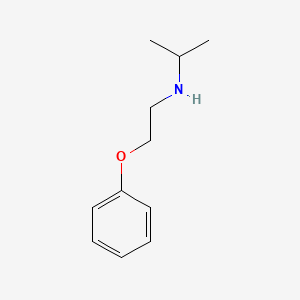

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methylisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

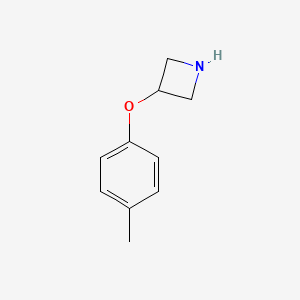

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

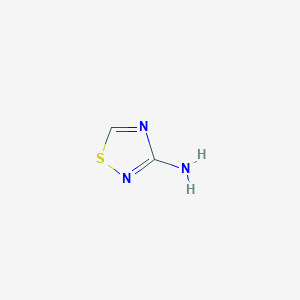

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)